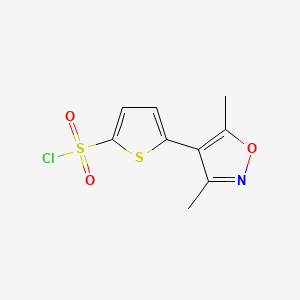
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
Overview
Description
The compound “5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with two methyl groups at the 3rd and 5th positions. The 5th position of the isoxazole is also connected to a thiophene ring via a sulfonyl chloride group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole and thiophene rings, both of which are aromatic and contribute to the compound’s stability. The sulfonyl chloride group is a good leaving group, making it reactive and likely to undergo substitution reactions .Chemical Reactions Analysis
As a sulfonyl chloride derivative, this compound would be expected to undergo typical sulfonyl chloride reactions, such as substitution reactions with nucleophiles. The presence of the isoxazole ring may also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl chloride group would make it reactive and possibly susceptible to hydrolysis. The aromatic rings could contribute to its stability and possibly its solubility in organic solvents .Scientific Research Applications
Antimicrobial Activity
This compound has been utilized in the synthesis of 1,3,4-thiadiazoles , which are known for their broad spectrum of biological activities. Specifically, these derivatives display significant antimicrobial properties . The ability to inhibit the growth of various microorganisms makes this class of compounds valuable in the development of new antimicrobial agents.
Antibacterial Applications
The antibacterial activity of 1,3,4-thiadiazole derivatives synthesized from compounds like 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride has been extensively studied. These derivatives have shown inhibitory effects on bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis , highlighting their potential as antibacterial agents .
Antifungal Properties
In addition to antibacterial properties, these thiadiazole derivatives have been assessed for their antifungal efficacy . They have been tested against Candida albicans , a common cause of fungal infections, indicating their usefulness in antifungal medication research .
DNA Interaction Studies
The interaction of thiadiazole derivatives with calf thymus-DNA (CT-DNA) has been investigated to understand the mechanism of interaction with nucleic acids. This research is crucial for the development of drugs that target genetic material, such as anticancer agents .
Pharmacological Significance
Thiadiazoles, including those derived from 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, are important pharmacophores. They are used as structural units in biologically active molecules and intermediates in medicinal chemistry, contributing to the treatment of various diseases .
Heterocyclic Compound Synthesis
The compound serves as a reagent in the synthesis of heterocyclic compounds, which are essential in the development of pharmaceuticals. Its role in creating diverse heterocyclic structures underlines its importance in drug design and discovery .
Anticancer Research
The synthesized thiadiazoles have been linked to potential anticancer activities . Their ability to interact with DNA and inhibit the growth of cancer cells makes them candidates for further research in cancer treatment .
Alzheimer’s Disease Treatment
Some thiadiazole derivatives exhibit acetylcholinesterase inhibition , which is a target for Alzheimer’s disease treatment. This highlights the compound’s role in the synthesis of drugs aimed at managing neurodegenerative diseases .
Safety And Hazards
Future Directions
The study of this compound could be interesting for the development of new synthetic methodologies, given its complex structure and the presence of reactive functional groups. It could also be of interest in the field of medicinal chemistry, where isoxazole derivatives have been studied for their biological activity .
properties
IUPAC Name |
5-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S2/c1-5-9(6(2)14-11-5)7-3-4-8(15-7)16(10,12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBKVHRJMPOBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(S2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



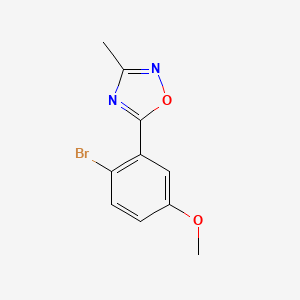

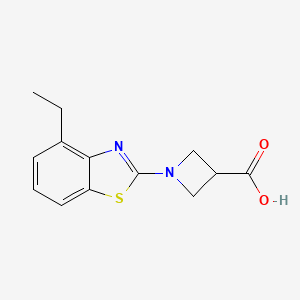
![3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid](/img/structure/B1440597.png)
![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B1440600.png)
![3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1440601.png)
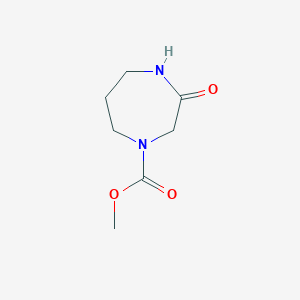
![2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1440605.png)
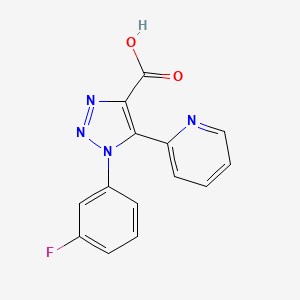
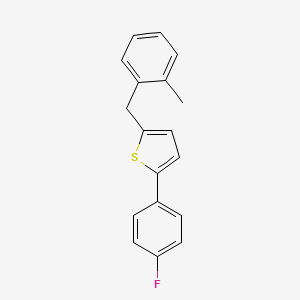
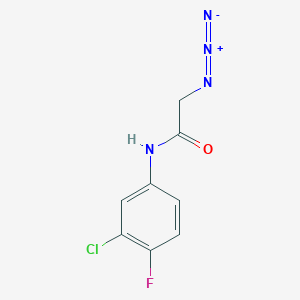
![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440612.png)

